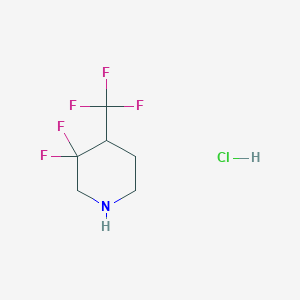
3,3-Difluoro-4-(trifluorométhyl)pipéridine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride is a fluorinated organic compound with the molecular formula C6H8F5N·HCl. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring, making it a valuable building block in various chemical syntheses . The hydrochloride salt form enhances its stability and solubility in aqueous solutions .
Applications De Recherche Scientifique
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability . The use of advanced fluorinating reagents and catalysts can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various fluorinated derivatives and amines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets . The trifluoromethyl group, in particular, contributes to the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated piperidine derivative with similar applications in pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)piperidine: A compound with a trifluoromethyl group at a different position, used in the synthesis of dopamine receptor antagonists.
3,3-Difluoropiperidine: A closely related compound with two fluorine atoms, used as a building block in various chemical syntheses.
Uniqueness
3,3-Difluoro-4-(trifluoromethyl)piperidine;hydrochloride is unique due to the combination of difluoro and trifluoromethyl groups on the piperidine ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of compounds with enhanced stability, lipophilicity, and biological activity .
Propriétés
IUPAC Name |
3,3-difluoro-4-(trifluoromethyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F5N.ClH/c7-5(8)3-12-2-1-4(5)6(9,10)11;/h4,12H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPMZSMDFXKDOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(F)(F)F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














